molecular formula C18H15ClN4O3 B6424678 N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 2034512-23-5

N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No. B6424678
CAS RN: 2034512-23-5
M. Wt: 370.8 g/mol
InChI Key: BGXIIGBZQTZVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide, or CMNP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless solid compound that has been used in the synthesis of a number of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

CMNP has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of compounds on cells and tissues. It has also been used in the synthesis of other compounds, such as amino acids and peptides. Additionally, CMNP has been used in the study of enzyme inhibition and has been used to study the effects of other compounds on enzyme activity.

Mechanism of Action

The mechanism of action of CMNP is not completely understood. It is believed to act as an inhibitor of enzymes, specifically those involved in the synthesis of proteins. It is also believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, CMNP is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
CMNP has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been studied for its effects on acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

CMNP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for researchers. Additionally, it has been studied extensively and its biochemical and physiological effects are well understood. On the other hand, CMNP is a synthetic compound and may not be as effective as natural compounds for studying the effects of compounds on cells and tissues. Additionally, the mechanism of action of CMNP is not completely understood, making it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for CMNP research. First, further research could be conducted to better understand the mechanism of action of CMNP. Additionally, research could be conducted to study the effects of CMNP on other enzymes and proteins. Additionally, further research could be conducted to study the effects of CMNP on cell and tissue cultures. Finally, research could be conducted to study the effects of CMNP on drug metabolism and pharmacokinetics.

Synthesis Methods

CMNP is synthesized by a multi-step reaction involving the condensation of 2-chloro-4-methylphenyl isocyanate with 1-(4-nitrophenyl)methyl-1H-imidazole-4-carboxamide. This reaction is carried out in a solvent such as dimethylformamide and is catalyzed by a base such as potassium carbonate. The reaction produces a crystalline solid which is then purified by recrystallization.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-12-2-7-16(15(19)8-12)21-18(24)17-10-22(11-20-17)9-13-3-5-14(6-4-13)23(25)26/h2-8,10-11H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXIIGBZQTZVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.